molecular formula C10H6Cl2N2O2S B7762366 1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B7762366
M. Wt: 289.14 g/mol
InChI Key: SQSCUZPKAWQIRQ-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a dichlorophenyl group, a hydroxy group, and a thioxo group attached to a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 2,4-dichlorobenzaldehyde with thiourea and ethyl acetoacetate under basic conditions. The reaction proceeds through a multi-step process that includes the formation of an intermediate, followed by cyclization and subsequent hydrolysis to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a thiol derivative.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include inhibition of key enzymes in metabolic pathways or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: A compound with a similar dichlorophenyl group but different ring structure and functional groups.

    2-(2,4-dichlorophenyl)-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ol: A compound with a similar dichlorophenyl group but different functional groups and biological activity.

Uniqueness

1-(2,4-dichlorophenyl)-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2S/c11-5-1-2-7(6(12)3-5)14-9(16)4-8(15)13-10(14)17/h1-4,16H,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSCUZPKAWQIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=CC(=O)NC2=S)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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